

# Application Notes and Protocols for TCO-PEG12-NHS Ester Conjugation

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## Compound of Interest

Compound Name: TCO-PEG12-NHS ester

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This document provides a detailed guide for the conjugation of **TCO-PEG12-NHS ester** to amine-containing molecules, such as proteins, antibodies, and peptides. This protocol is intended for research and development applications.

## Introduction

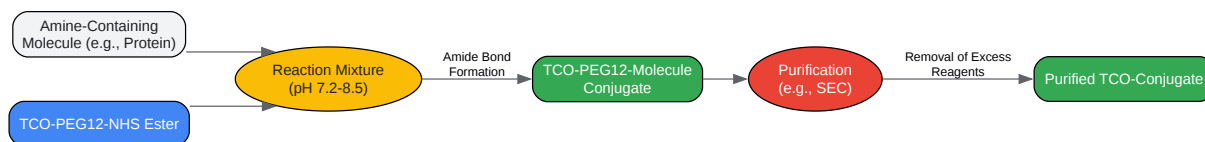
**TCO-PEG12-NHS ester** is a heterobifunctional linker that enables the covalent attachment of a trans-cyclooctene (TCO) moiety to biomolecules.[1][2] This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, forming a stable amide bond.[3][4][5] The TCO group is a key component in bioorthogonal chemistry, specifically participating in the rapid and selective inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazines. This reaction is exceptionally fast and proceeds efficiently under mild, biocompatible conditions, making it ideal for applications such as live cell imaging, drug delivery, and the construction of antibody-drug conjugates (ADCs) and PROTACs.

The polyethylene glycol (PEG) spacer (PEG12) enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.

## Reaction Principle

The conjugation process involves a two-step conceptual pathway. First, the NHS ester of the TCO-PEG12-NHS linker reacts with primary amines (e.g., the  $\epsilon$ -amine of lysine residues or the

N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). The resulting TCO-labeled molecule can then be used in a subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.





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